molecular formula C4H6N4O2 B2889387 1-Methyl-3-nitro-1H-pyrazol-4-amine CAS No. 39205-76-0

1-Methyl-3-nitro-1H-pyrazol-4-amine

Cat. No.: B2889387
CAS No.: 39205-76-0
M. Wt: 142.118
InChI Key: WSPATACRXQZVGG-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1H-pyrazol-4-amine is an organic compound with a pyrazole ring structure. This compound is characterized by the presence of a methyl group at the first position, a nitro group at the third position, and an amino group at the fourth position of the pyrazole ring. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide . This compound is used as an intermediate in the synthesis of dyes and pesticides .

Preparation Methods

1-Methyl-3-nitro-1H-pyrazol-4-amine can be synthesized through various methods. One common synthetic route involves the reaction of 4-nitropyrazole with methyl iodide in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like tetrahydrofuran at room temperature, followed by extraction with ethyl acetate and purification using normal-phase chromatography to yield the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methyl-3-nitro-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of substituted pyrazoles and fused heterocycles .

Mechanism of Action

The mechanism of action of 1-Methyl-3-nitro-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit leucine-rich repeat kinase 2 (LRRK2), a protein implicated in neurodegenerative diseases . The compound binds to the active site of the kinase, preventing its activity and thereby modulating the signaling pathways involved in disease progression.

Comparison with Similar Compounds

1-Methyl-3-nitro-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-methyl-3-nitropyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPATACRXQZVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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